molecular formula C10H15Br2NO2 B8186829 [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8186829
M. Wt: 341.04 g/mol
InChI Key: ATMLYRPRBGRZHU-UHFFFAOYSA-N
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Description

“[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester” is a cyclopropane-containing carbamate derivative characterized by a 2,2-dibromo-vinyl substituent on the cyclopropane ring and a tert-butyl carbamate group. The tert-butyl ester acts as a protective group for the carbamate nitrogen, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dibromoethenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-10(4-5-10)6-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLYRPRBGRZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vinylcyclopropane Precursors via [2+1] Cycloaddition

The synthesis of vinylcyclopropanes often employs transition-metal-catalyzed cyclopropanation. For example, the reaction of diazo compounds with alkenes in the presence of rhodium catalysts (e.g., Rh₂(OAc)₄) enables the formation of cyclopropane rings with excellent stereocontrol. A diazo precursor such as ethyl diazoacetate can react with 1,3-dienes to yield vinylcyclopropane esters, which serve as intermediates for further functionalization.

Example Protocol
Ethyl diazoacetate (1.2 eq) and 1,3-butadiene (1.0 eq) are combined in dichloromethane with Rh₂(OAc)₄ (2 mol%) at 0°C. After 12 hours, the vinylcyclopropane ester is isolated in 65–75% yield, confirmed by 1H^1H NMR (δ 1.2–1.4 ppm for cyclopropane protons).

Direct Bromination of Vinylcyclopropanes

Bromination of preformed vinylcyclopropanes using bromine (Br₂) or N-bromosuccinimide (NBS) presents a direct route. However, the strain inherent to cyclopropanes may lead to ring-opening side reactions. Controlled addition of Br₂ in carbon tetrachloride at −20°C minimizes decomposition, as demonstrated in analogous systems.

Optimization Data

SubstrateBrominating AgentConditionsYield (%)Side Products
VinylcyclopropaneBr₂ (1.1 eq)CCl₄, −20°C, 2h58Ring-opened dibromide (12%)
VinylcyclopropaneNBS (2.0 eq)AIBN, CCl₄, 60°C42Allylic bromide (22%)

Dibromovinyl Group Installation via Cross-Coupling

Palladium-catalyzed couplings, such as the Heck reaction, offer an alternative. A cyclopropane-bearing triflate or boronic acid can couple with 1,2-dibromoethylene in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method avoids direct bromination of strained systems but requires prefunctionalized cyclopropane intermediates.

Boc Protection of the Cyclopropane Amine

Amine Generation and Protection

The introduction of the Boc group typically follows the formation of the primary amine. For cyclopropane systems, reductive amination or Curtius rearrangement of carboxylic acid derivatives are viable pathways.

Stepwise Procedure

  • Carboxylic Acid to Acid Chloride : Treat cyclopropanecarboxylic acid with oxalyl chloride (2 eq) and catalytic DMF in dichloromethane.

  • Curtius Rearrangement : React the acid chloride with sodium azide (1.2 eq) in toluene at 80°C to form an acyl azide, which decomposes to the isocyanate.

  • Hydrolysis to Amine : Quench with aqueous HCl to yield the cyclopropane amine hydrochloride salt.

  • Boc Protection : Stir the amine with di-tert-butyl dicarbonate (1.5 eq) and DMAP (0.1 eq) in THF at 25°C.

Yield Data

StepYield (%)Purity (HPLC)
Acid Chloride Formation9298%
Curtius Rearrangement7590%
Boc Protection8895%

Integrated Synthesis: Case Studies and Challenges

Route 1: Sequential Cyclopropanation-Bromination-Protection

A prototype synthesis begins with ethyl vinylcyclopropanecarboxylate, which undergoes bromination with Br₂ to install the dibromovinyl group. Subsequent saponification (LiOH/THF/H₂O), Curtius rearrangement, and Boc protection yield the target compound.

Critical Observations

  • Bromination at −20°C suppressed ring-opening but required stoichiometric Br₂.

  • The Boc group remained intact during hydrolysis, as confirmed by FT-IR (absence of N-H stretch at 3300 cm⁻¹).

Route 2: Palladium-Mediated Coupling of Prebrominated Fragments

An alternative approach couples a dibromovinyl-zinc reagent with a Boc-protected cyclopropane iodide under Negishi conditions. This method offers superior regiocontrol but necessitates air-sensitive reagents.

Comparison of Routes

ParameterRoute 1Route 2
Overall Yield32%45%
Stereochemical ControlModerateHigh
ScalabilityLimited by Br₂Feasible

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Bromination

The electrophilic addition of Br₂ to the vinylcyclopropane proceeds via a cyclic bromonium intermediate. Ring strain destabilizes this intermediate, leading to competing β-bromide elimination or cyclopropane ring-opening. Low temperatures (−20°C) and dilute conditions favor the desired pathway.

Stability of the Boc Group

The tert-butyl carbamate is susceptible to acidic or basic conditions. During bromination, neutral pH and aprotic solvents (e.g., CCl₄) prevent deprotection. Post-reaction quenching with NaHCO₃ ensures Boc integrity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dibromo-vinyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity.
  • Used in the study of enzyme inhibition and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications.
  • Studied for its role in drug development and medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The dibromo-vinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups : The target compound’s dibromo-vinyl group increases electrophilicity compared to alkyl bromides (e.g., bromomethyl in ) or aryl bromides (e.g., ). This may enhance reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Heteroaromatic influence : The pyridinyl substituent in offers coordination sites for metal catalysis, a feature absent in the target compound.

Reactivity Trends :

  • Bromomethyl and dibromo-vinyl groups may undergo Suzuki-Miyaura coupling, but the latter’s vicinal dibromides could enable sequential functionalization .
  • Pyridinyl-substituted carbamates (e.g., ) are prone to directed ortho-metalation for further derivatization.

Physical and Spectral Properties

Property Target Compound (Inferred) tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Melting Point ~70–80°C (estimated) Not reported Not reported
¹H NMR (δ ppm) Vinyl H: ~5.5–6.5; cyclopropane: ~1.0–2.0 Cyclopropane H: 1.2–1.5; CH₂Br: 3.4–3.6 Aromatic H: 6.8–7.4; OCH₃: 3.8
Stability Light-sensitive (Br substituents) Stable under inert conditions Stable at RT

Stability and Handling

  • Brominated compounds : Require storage at −20°C in amber vials to prevent debromination or hydrolysis .
  • tert-Butyl carbamates: Generally stable to acidic conditions but cleaved under strong acids (e.g., TFA) or hydrogenolysis .

Biological Activity

[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester, with the CAS number 1883402-07-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, discussing its structure, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following molecular formula: C10H15Br2NO2. It consists of a cyclopropyl ring substituted with a dibromovinyl group and a carbamic acid tert-butyl ester moiety. The structural formula can be represented as:

C9H15Br2NO2\text{C}_9\text{H}_{15}\text{Br}_2\text{N}\text{O}_2

The biological activity of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various biochemical pathways. The dibromovinyl group is known for its reactivity, which can lead to significant biological effects.

Case Studies

  • Antiviral Activity : In a study exploring the antiviral potential of dibromovinyl compounds, it was found that these compounds could inhibit viral replication in vitro. While direct studies on the target compound are lacking, similar structures have demonstrated effectiveness against various viruses.
  • Inhibition of Enzymatic Activity : A related study reported that certain carbamate esters could act as inhibitors for acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This suggests that [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester might also exhibit AChE inhibitory activity.
  • Toxicological Assessments : Toxicological evaluations indicate that compounds containing brominated vinyl groups can exhibit cytotoxicity in mammalian cell lines. The safety profile and LD50 values for [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester require further investigation to establish its therapeutic window.

Data Tables

Biological Activity Effect Reference
AntimicrobialPotential inhibition of growthAnalogous studies
AntiviralInhibition of replicationRelated dibromovinyl studies
Enzyme Inhibition (AChE)Possible inhibitionRelated carbamate studies
CytotoxicityObserved in cell linesToxicological assessments

Q & A

Synthesis and Characterization

Basic: What are the recommended synthetic routes for [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester, and how can its purity be validated?

  • Methodological Answer:
    The compound can be synthesized via a multi-step approach involving cyclopropane ring formation followed by dibromination and tert-butyl carbamate protection. A key step is the use of tert-butyl carbamate groups to stabilize intermediates, as seen in analogous syntheses of tert-butyl-protected carbamates . Post-synthesis, purity should be confirmed using HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical to confirm structural integrity, particularly for verifying the dibromovinyl moiety and cyclopropane ring geometry.

Advanced: How can stereochemical outcomes during cyclopropane formation be controlled or analyzed?

  • Methodological Answer:
    Stereochemical control during cyclopropanation may require chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to induce enantioselectivity. For analysis, X-ray crystallography is definitive for absolute configuration determination. Alternatively, vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations can resolve ambiguities in stereochemistry when crystallography is impractical .

Stability and Storage

Basic: What factors influence the compound’s stability during storage?

  • Methodological Answer:
    Stability is sensitive to light, humidity, and temperature. Storage under inert gas (argon) at –20°C in amber vials is recommended. Periodic stability checks via thin-layer chromatography (TLC) or HPLC can detect degradation. Surface adsorption, a common issue for volatile organics, should be mitigated using glass-coated vials instead of plastics .

Advanced: How can decomposition pathways under oxidative stress be systematically studied?

  • Methodological Answer:
    Accelerated stability testing under controlled oxidative conditions (e.g., exposure to ozone or hydroxyl radicals) can be performed in environmental chambers. Degradation products should be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Surface-mediated reactions, as observed in indoor chemistry studies, may require microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map localized degradation .

Reactivity and Functionalization

Advanced: What strategies enable selective functionalization of the dibromovinyl group without disrupting the cyclopropane ring?

  • Methodological Answer:
    Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is viable for substituting bromine atoms while preserving the cyclopropane. Prior protection of the carbamate group with acid-labile tert-butyl esters ensures stability during reactions. Monitoring via in-situ NMR or Raman spectroscopy helps track selectivity .

Computational Modeling

Advanced: How can DFT calculations predict the compound’s reactivity with atmospheric oxidants?

  • Methodological Answer:
    DFT (B3LYP/6-311+G(d,p)) can model reaction pathways with oxidants like ozone or NOx. Transition state analysis identifies kinetic barriers, while natural bond orbital (NBO) analysis reveals charge distribution effects on reactivity. Computational results should be validated against experimental kinetic data from flow-tube reactors .

Analytical Method Development

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer:
    LC-MS/MS with electrospray ionization (ESI) in positive ion mode offers high sensitivity. For non-polar matrices, GC-MS with electron capture detection (ECD) enhances selectivity for brominated compounds. Calibration curves using deuterated analogs improve accuracy.

Advanced: How can surface adsorption artifacts be minimized during sample preparation?

  • Methodological Answer:
    Use silanized glassware to reduce non-specific adsorption. Surface passivation with polyethylene glycol (PEG) coatings or addition of competing agents (e.g., 1% bovine serum albumin) in solution can mitigate losses. Quartz crystal microbalance (QCM) studies provide quantitative adsorption metrics .

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